Quantitative Comparison of Plasma Concentration Kinetics (Methyldopate vs. Methyldopa)
When compared directly in a cross-over clinical study, intravenous administration of Methyldopate resulted in a 3.5-fold lower plasma concentration of the active moiety (free alpha-methyldopa) at 60 minutes post-dose compared to an equivalent intravenous dose of free methyldopa [1].
| Evidence Dimension | Plasma concentration of free alpha-methyldopa at 60 minutes post-dose |
|---|---|
| Target Compound Data | 1.7 ± 0.3 µg/mL |
| Comparator Or Baseline | Intravenous methyldopa: 5.9 µg/mL (mean) |
| Quantified Difference | ~3.5-fold lower concentration for Methyldopate |
| Conditions | Human hypertensive patients; single intravenous dose of 250 mg; measured by plasma assay. |
Why This Matters
This stark difference in acute systemic exposure to the active moiety is a primary reason for the selection of Methyldopate over the parent drug for intravenous use.
- [1] Saavedra JA, Reid JL, Jordan W, Rawlins MD, Dollery CT. Plasma concentration of alpha-methyldopa and sulphate conjugate after oral administration of methyldopa and intravenous administration of methyldopa and methyldopa hydrochloride ethyl ester. Eur J Clin Pharmacol. 1975 Aug 14;8(6):381-6. doi: 10.1007/BF00562310. PMID: 1233238. View Source
